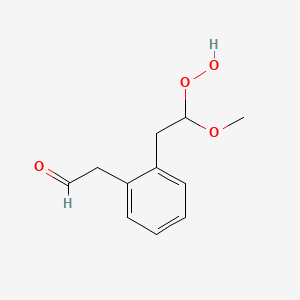
Benzeneacetaldehyde, 2-(2-hydroperoxy-2-methoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetaldehyde, 2-(2-hydroperoxy-2-methoxyethyl)- is an organic compound with the molecular formula C11H14O4 This compound is characterized by the presence of a benzene ring attached to an acetaldehyde group, which is further substituted with a 2-(2-hydroperoxy-2-methoxyethyl) group
Preparation Methods
The synthesis of Benzeneacetaldehyde, 2-(2-hydroperoxy-2-methoxyethyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzeneacetaldehyde with appropriate reagents to introduce the 2-(2-hydroperoxy-2-methoxyethyl) group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale reactions in specialized reactors, ensuring efficient and cost-effective synthesis.
Chemical Reactions Analysis
Benzeneacetaldehyde, 2-(2-hydroperoxy-2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzeneacetaldehyde, 2-(2-hydroperoxy-2-methoxyethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzeneacetaldehyde, 2-(2-hydroperoxy-2-methoxyethyl)- exerts its effects involves its reactivity with various molecular targets. The hydroperoxy group can participate in redox reactions, influencing cellular oxidative stress pathways. The benzene ring and acetaldehyde group can interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds to Benzeneacetaldehyde, 2-(2-hydroperoxy-2-methoxyethyl)- include:
Benzeneacetaldehyde: Lacks the 2-(2-hydroperoxy-2-methoxyethyl) group, making it less reactive in certain chemical reactions.
Benzeneacetaldehyde, α-methyl-: Contains a methyl group instead of the hydroperoxy-methoxyethyl group, leading to different chemical properties and reactivity.
Benzeneacetaldehyde, α-ethylidene-: Features an ethylidene group, resulting in distinct chemical behavior compared to the hydroperoxy-methoxyethyl derivative.
Properties
CAS No. |
61623-60-7 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-[2-(2-hydroperoxy-2-methoxyethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C11H14O4/c1-14-11(15-13)8-10-5-3-2-4-9(10)6-7-12/h2-5,7,11,13H,6,8H2,1H3 |
InChI Key |
QKTSSHRHUPLJLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=CC=CC=C1CC=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















